molecular formula C11H14N2O3 B3342543 AC-PHE(4-NH2)-OH CAS No. 24250-87-1

AC-PHE(4-NH2)-OH

Cat. No.: B3342543
CAS No.: 24250-87-1
M. Wt: 222.24 g/mol
InChI Key: YAYQQGFBTYYMMH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-PHE(4-NH2)-OH, also known as N-acetyl-4-aminophenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group at the para position of the phenyl ring, which imparts unique chemical and biological properties. It is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-PHE(4-NH2)-OH typically involves the acetylation of 4-aminophenylalanine. One common method is the solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a resin and subjected to sequential reactions to build the desired peptide chain. The acetylation step can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using liquid-phase synthesis. This method involves the use of large reactors where the amino acid and acetylating agents are mixed under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

AC-PHE(4-NH2)-OH undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylalanine derivatives.

Scientific Research Applications

AC-PHE(4-NH2)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of AC-PHE(4-NH2)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The amino group at the para position can participate in hydrogen bonding and electrostatic interactions, affecting the overall stability and activity of the peptide or protein. This compound can also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, lacking the amino group at the para position.

    Tyrosine: Similar structure but with a hydroxyl group at the para position.

    4-Aminophenylalanine: Lacks the acetyl group present in AC-PHE(4-NH2)-OH.

Uniqueness

This compound is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in peptide synthesis and the study of protein interactions, making it a valuable tool in scientific research .

Properties

IUPAC Name

(2S)-3-(4-acetamidophenyl)-2-aminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQQGFBTYYMMH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24250-87-1
Record name 4-(Acetylamino)-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(ACETYLAMINO)-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35BHT4ASR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-PHE(4-NH2)-OH
Reactant of Route 2
Reactant of Route 2
AC-PHE(4-NH2)-OH
Reactant of Route 3
Reactant of Route 3
AC-PHE(4-NH2)-OH
Reactant of Route 4
Reactant of Route 4
AC-PHE(4-NH2)-OH
Reactant of Route 5
Reactant of Route 5
AC-PHE(4-NH2)-OH
Reactant of Route 6
Reactant of Route 6
AC-PHE(4-NH2)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.